Herniariasaponin 3

Description

It is cataloged with the product code T125742 and CAS number 155179-16-1 . Herniariasaponin 3 is derived from Herniaria species, which are traditionally investigated for their bioactive properties, including anti-inflammatory and hypocholesterolemic effects .

Properties

Molecular Formula |

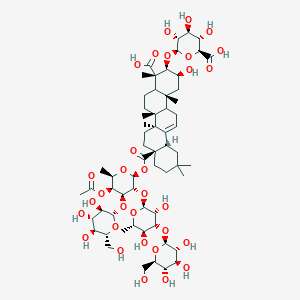

C62H96O31 |

|---|---|

Molecular Weight |

1337.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-carboxy-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C62H96O31/c1-22-32(67)44(88-50-39(74)35(70)33(68)28(20-63)86-50)42(77)53(83-22)91-47-46(90-51-40(75)36(71)34(69)29(21-64)87-51)43(85-24(3)65)23(2)84-54(47)93-56(82)62-16-14-57(4,5)18-26(62)25-10-11-30-58(6)19-27(66)48(92-52-41(76)37(72)38(73)45(89-52)49(78)79)61(9,55(80)81)31(58)12-13-60(30,8)59(25,7)15-17-62/h10,22-23,26-48,50-54,63-64,66-77H,11-21H2,1-9H3,(H,78,79)(H,80,81)/t22-,23+,26-,27-,28+,29+,30?,31?,32-,33+,34+,35-,36-,37-,38-,39+,40+,41+,42+,43-,44+,45-,46-,47+,48-,50-,51-,52-,53-,54-,58+,59+,60+,61-,62-/m0/s1 |

InChI Key |

UJWCQKVQESVVNY-HSGUXQHDSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)C)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)C(=O)O)OC8C(C(C(C(O8)C(=O)O)O)O)O)O)C)C)(C)C)C)OC(=O)C)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

Herniariasaponin 3 is part of a structurally diverse group of saponins. Key structural distinctions among related compounds include:

- Aglycone backbone : Herniariasaponin H (CAS: unlisted) contains medicagenic acid as its aglycone, which features a hydroxy group at C-2 and a hydroxycarbonyl group at C-24, distinguishing it from hederagenin (found in hederacoside C) . This compound’s aglycone remains unspecified but is presumed to share similarities with medicagenic acid due to its classification.

- Sugar moieties: Herniariasaponin H has seven sugar units, including apiose, making it the largest known saponin in the Herniaria family . In contrast, Herniariasaponin G (CAS: unlisted) contains six sugars, and Herniaria saponin A (from H. fontanesii) has a simpler glycosylation pattern . This compound’s sugar configuration is undocumented, limiting direct structural comparisons.

Metabolic Pathways

Herniariasaponin H undergoes stepwise deglycosylation during gastrointestinal biotransformation, yielding intermediates and the aglycone medicagenic acid (m/z 501.3213) . This pathway, validated via high-resolution mass spectrometry (HR-MS) and metabolic profiling, highlights its susceptibility to enzymatic hydrolysis. This compound’s metabolic fate is uncharacterized, though analogous degradation mechanisms are plausible given its structural kinship .

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.